(5-Bromo-2-methyl-pyridin-3-yl)-ethyl-amine
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Overview
Description
N-(5-bromo-2-methylpyridin-3-yl)ethylamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an ethylamine group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is catalyzed by palladium and requires mild reaction conditions, making it a widely used method in organic synthesis.
Industrial Production Methods
In an industrial setting, the production of N-(5-bromo-2-methylpyridin-3-yl)ethylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methylpyridin-3-yl)ethylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-bromo-2-methylpyridin-3-yl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methylpyridin-3-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2-methylpyridin-3-yl)acetamide
- 5-bromo-2-methylpyridin-3-amine
- N-(2-methylpyridin-3-yl)ethylamine
Uniqueness
N-(5-bromo-2-methylpyridin-3-yl)ethylamine is unique due to the presence of both the bromine atom and the ethylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities. Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C8H11BrN2 |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-N-ethyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2/c1-3-10-8-4-7(9)5-11-6(8)2/h4-5,10H,3H2,1-2H3 |
InChI Key |
ULRAJOUSSCOHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=CC(=C1)Br)C |
Origin of Product |
United States |
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